molecular formula C19H15N B13814959 7-ethylbenzo[c]acridine CAS No. 63021-32-9

7-ethylbenzo[c]acridine

Cat. No.: B13814959
CAS No.: 63021-32-9
M. Wt: 257.3 g/mol
InChI Key: FALZKLYLJBGJRR-UHFFFAOYSA-N
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Description

7-Ethylbenzo[c]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and industry. The unique structure of this compound, which includes a fused ring system, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethylbenzo[c]acridine typically involves multi-step reactions. One common method is the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by Brønsted acids like trifluoromethanesulfonic acid . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethylbenzo[c]acridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the acridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Ethylbenzo[c]acridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its ability to intercalate with DNA and its potential therapeutic applications. Its distinct chemical properties make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

63021-32-9

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

7-ethylbenzo[c]acridine

InChI

InChI=1S/C19H15N/c1-2-14-16-9-5-6-10-18(16)20-19-15-8-4-3-7-13(15)11-12-17(14)19/h3-12H,2H2,1H3

InChI Key

FALZKLYLJBGJRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41

Origin of Product

United States

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